molecular formula C9H6N2 B13113346 5-Ethynyl-6-methylnicotinonitrile

5-Ethynyl-6-methylnicotinonitrile

Cat. No.: B13113346
M. Wt: 142.16 g/mol
InChI Key: PHRCOZQNQJMKIC-UHFFFAOYSA-N
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Description

5-Ethynyl-6-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It features a pyridine ring substituted with an ethynyl group at the 5-position and a methyl group at the 6-position, along with a nitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-6-methylnicotinonitrile can be achieved through several synthetic routes. One common method involves the reaction of 6-methylnicotinonitrile with an ethynylating agent under appropriate conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production process while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-6-methylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The ethynyl group can participate in substitution reactions, such as nucleophilic substitution, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Ethynyl-6-methylnicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-Ethynyl-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various biochemical reactions, potentially leading to the inhibition of key enzymes or the modulation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Methylnicotinonitrile: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    5-Ethynyl-2-methylnicotinonitrile: Similar structure but with different substitution pattern, leading to different reactivity and applications.

Uniqueness

5-Ethynyl-6-methylnicotinonitrile is unique due to the presence of both the ethynyl and methyl groups on the pyridine ring, which imparts distinct chemical and physical properties. This combination of substituents enhances its reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C9H6N2

Molecular Weight

142.16 g/mol

IUPAC Name

5-ethynyl-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C9H6N2/c1-3-9-4-8(5-10)6-11-7(9)2/h1,4,6H,2H3

InChI Key

PHRCOZQNQJMKIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C#N)C#C

Origin of Product

United States

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